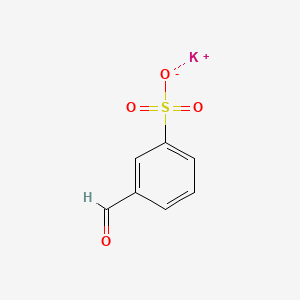
Benzenesulfonic acid, 3-formyl-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3-formyl-, potassium salt: is an organosulfur compound with the molecular formula C7H5KO4S. It is a derivative of benzenesulfonic acid, where a formyl group is attached to the benzene ring at the meta position relative to the sulfonic acid group. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, 3-formyl-, potassium salt typically involves the sulfonation of benzene followed by formylation. The sulfonation process uses concentrated sulfuric acid to introduce the sulfonic acid group into the benzene ring. The formylation step can be achieved using formylating agents such as formic acid or formaldehyde under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous sulfonation of benzene using oleum (a solution of sulfur trioxide in sulfuric acid) followed by formylation. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-formyl-, potassium salt can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-carboxybenzenesulfonic acid, potassium salt.
Reduction: 3-hydroxymethylbenzenesulfonic acid, potassium salt.
Substitution: Various substituted benzenesulfonic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzenesulfonic acid, 3-formyl-, potassium salt is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used to study the effects of sulfonic acid derivatives on cellular processes. It can also be used as a reagent in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions, including polymerization and esterification processes.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3-formyl-, potassium salt involves its ability to act as a strong acid and electrophile. The sulfonic acid group can donate protons, while the formyl group can participate in nucleophilic addition reactions. These properties make it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the formyl group.
p-Toluenesulfonic acid: Contains a methyl group instead of a formyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: Contains an amino group, used in the synthesis of azo dyes.
Uniqueness: Benzenesulfonic acid, 3-formyl-, potassium salt is unique due to the presence of both sulfonic acid and formyl groups, which provide distinct reactivity and versatility in chemical synthesis. The formyl group allows for additional functionalization, making it a valuable intermediate in the preparation of complex organic molecules.
Propiedades
Número CAS |
54110-21-3 |
|---|---|
Fórmula molecular |
C7H5KO4S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
potassium;3-formylbenzenesulfonate |
InChI |
InChI=1S/C7H6O4S.K/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
SOCMWWYVZTYFGK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


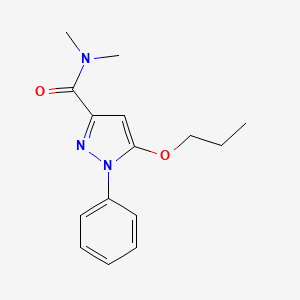

![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
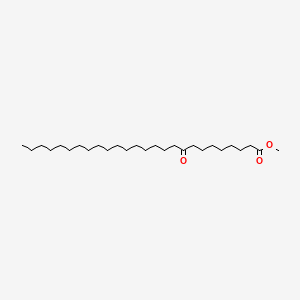
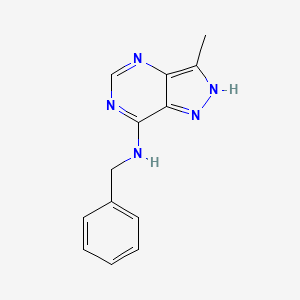
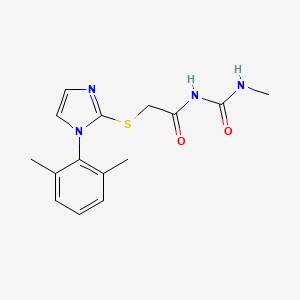


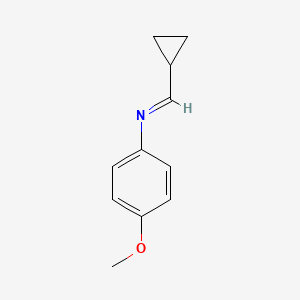
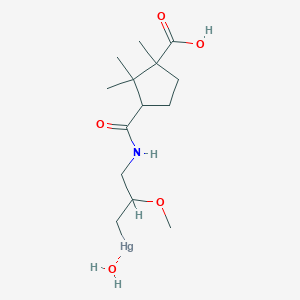
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
